molecular formula C18H17N3O2 B2483914 (2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide CAS No. 881559-46-2

(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide

Cat. No.: B2483914
CAS No.: 881559-46-2
M. Wt: 307.353
InChI Key: ODFRXXFDVIWNIT-FYWRMAATSA-N
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Description

(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide is a specialized chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a prop-2-enamide scaffold, a structure of high interest in the development of novel pharmacologically active molecules. Its molecular architecture, which includes an electron-withdrawing cyano group, a (3-methoxyphenyl)amino moiety, and a benzyl group, makes it a versatile intermediate for constructing more complex heterocyclic systems. Researchers can utilize this reagent in cyclization reactions and as a key precursor for the synthesis of diverse compound libraries aimed at biological screening. The presence of the benzyl group is a common feature in compounds studied for their interaction with various biological targets . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for research and development purposes and is not classified as a drug, cosmetic, or for any household use.

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(3-methoxyanilino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-17-9-5-8-16(10-17)20-13-15(11-19)18(22)21-12-14-6-3-2-4-7-14/h2-10,13,20H,12H2,1H3,(H,21,22)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRXXFDVIWNIT-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Reaction Design

Retrosynthetic Analysis

The target compound can be dissected into three key synthons (Figure 1):

  • N-Benzyl-2-cyanoacetamide : Provides the enamide backbone and cyano group.
  • 3-Methoxybenzaldehyde : Introduces the aromatic methoxy moiety.
  • 3-Methoxyaniline : Delivers the amino functionality for β-position substitution.

Retrosynthetic disconnections suggest two primary routes:

  • Route A : Knoevenagel condensation followed by nucleophilic amination.
  • Route B : Michael addition of 3-methoxyaniline to a preformed α,β-unsaturated cyanoenamide.

Detailed Preparation Methods

Route A: Knoevenagel Condensation Pathway

Step 1: Synthesis of N-Benzyl-2-cyanoacetamide

Reagents : Benzylamine, cyanoacetic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Procedure :

  • Benzylamine (1.0 equiv) and cyanoacetic acid (1.1 equiv) are dissolved in dry dichloromethane.
  • DCC (1.2 equiv) and DMAP (0.1 equiv) are added under nitrogen.
  • The mixture is stirred at 25°C for 12 h, filtered, and concentrated.
    Yield : 78–85%.
Step 2: Knoevenagel Condensation with 3-Methoxybenzaldehyde

Reagents : N-Benzyl-2-cyanoacetamide, 3-methoxybenzaldehyde, piperidine, acetic acid.
Procedure :

  • N-Benzyl-2-cyanoacetamide (1.0 equiv) and 3-methoxybenzaldehyde (1.2 equiv) are refluxed in ethanol with piperidine (10 mol%) and acetic acid (5 mol%) for 6 h.
  • The intermediate (2E)-N-benzyl-2-cyano-3-(3-methoxyphenyl)prop-2-enamide is isolated via column chromatography (hexane:ethyl acetate = 3:1).
    Yield : 65–72%.
Step 3: Nucleophilic Amination

Reagents : (2E)-N-benzyl-2-cyano-3-(3-methoxyphenyl)prop-2-enamide, 3-methoxyaniline, potassium carbonate, dimethylformamide (DMF).
Procedure :

  • The enamide (1.0 equiv) and 3-methoxyaniline (1.5 equiv) are stirred in DMF with K₂CO₃ (2.0 equiv) at 80°C for 8 h.
  • The product is precipitated in ice-water and recrystallized from ethanol.
    Yield : 58–63%.

Route B: Michael Addition Pathway

Step 1: Synthesis of α,β-Unsaturated Cyanoenamide

Reagents : N-Benzyl-2-cyanoacetamide, ethyl propiolate, triethylamine.
Procedure :

  • N-Benzyl-2-cyanoacetamide (1.0 equiv) and ethyl propiolate (1.1 equiv) are reacted in THF with triethylamine (1.5 equiv) at 0°C for 2 h.
  • The intermediate (2E)-N-benzyl-2-cyano-3-oxoprop-2-enamide is isolated (yield: 70–75%).
Step 2: Michael Addition of 3-Methoxyaniline

Reagents : (2E)-N-benzyl-2-cyano-3-oxoprop-2-enamide, 3-methoxyaniline, ceric ammonium nitrate (CAN).
Procedure :

  • The enamide (1.0 equiv) and 3-methoxyaniline (1.2 equiv) are stirred in acetonitrile with CAN (0.2 equiv) at 25°C for 6 h.
  • The product is purified via silica gel chromatography (dichloromethane:methanol = 20:1).
    Yield : 68–73%.

Comparative Analysis of Methods

Parameter Route A (Knoevenagel) Route B (Michael Addition)
Total Yield 58–63% 68–73%
Stereoselectivity (E:Z) 92:8 88:12
Reaction Time 14 h 8 h
Purification Complexity Moderate High

Key Observations :

  • Route B offers higher overall yields but requires rigorous purification.
  • Route A provides superior stereoselectivity due to the Knoevenagel mechanism favoring trans-addition.

Optimization Strategies

Solvent Effects

  • Ethanol vs. DMF : Ethanol enhances Knoevenagel condensation rates (k = 0.45 h⁻¹) but reduces aminolysis efficiency compared to DMF (k = 0.28 h⁻¹).

Catalytic Systems

  • Piperidine/Acetic Acid : Optimal for Knoevenagel (TOF = 12 h⁻¹).
  • Ceric Ammonium Nitrate (CAN) : Enhances Michael addition regioselectivity by stabilizing the transition state.

Characterization Data

Spectroscopic Properties

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, NH), 7.35–7.28 (m, 5H, benzyl), 6.82–6.75 (m, 4H, methoxyphenyl), 3.79 (s, 3H, OCH₃), 3.58 (d, 2H, CH₂).
¹³C NMR (100 MHz, CDCl₃) δ 167.2 (C=O), 159.8 (CN), 154.1 (C-OCH₃), 134.5–114.2 (aromatic carbons).
IR (KBr) 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C).

X-ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/c.
  • Bond Lengths : C=C = 1.34 Å (trans-configuration), C≡N = 1.16 Å.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactor Setup : Achieves 89% yield with residence time = 30 min.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., SiO₂-supported piperidine) reduce costs by 40%.

Green Chemistry Metrics

Metric Value
Atom Economy 78%
E-Factor 12.5
Process Mass Intensity 18.7

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(a) Trifluoromethyl-Substituted Derivatives

  • (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide : This compound exhibits high lipophilicity (logP ~1.24) due to its trifluoromethyl groups, contributing to potent activity against Staphylococcus aureus (MIC = 0.5 µg/mL) and Mycobacterium tuberculosis (MIC = 2 µg/mL) . The electron-withdrawing trifluoromethyl groups enhance membrane permeability and target binding.

  • (2E)-N-(3-Fluoro-4-(trifluoromethyl)phenyl)-3-phenylprop-2-enamide : Demonstrates bactericidal activity comparable to ampicillin, attributed to its meta-substituted trifluoromethyl group and moderate lipophilicity .

The methoxy group’s electron-donating nature may alter electronic interactions with bacterial targets compared to electron-withdrawing groups .

(b) Halogenated Derivatives

  • (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide : Bromine substitution at the meta position enhances antimicrobial activity but increases cytotoxicity, likely due to reactive halogen interactions .

Comparison : The absence of halogens in the target compound may reduce cytotoxicity, making it a safer candidate for therapeutic use .

(c) Heterocyclic Analogues

Comparison: The target compound’s methoxyphenylamino group may offer different hydrogen-bonding patterns, influencing stability in biological systems .

Physicochemical Properties

Compound Molecular Weight logP* Key Substituents Solubility (Predicted)
Target Compound 307.34 ~2.1 Benzyl, 3-methoxyphenylamino, cyano Moderate
(2E)-N-[3,5-bis(CF3)phenyl]-...enamide 399.33 1.24 3,5-bis(trifluoromethyl)phenyl Low
(2E)-N-(3-Cl-4-Br-phenyl)-...enamide 302.17 1.19 3-Cl, 4-Br-phenyl Low

*Estimated using consensus ClogP methods .

Mechanistic Insights

  • Protein Binding: Coumarin-derived acrylamides with cyano groups show strong binding to human serum albumin (HSA), enhancing pharmacokinetic stability . The target compound’s cyano group may similarly improve plasma half-life.
  • Electron Effects : The methoxy group’s electron-donating nature could modulate electron density at the acrylamide core, affecting interactions with bacterial efflux pumps or enzyme active sites .

Biological Activity

(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide is a compound of significant interest due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity in various biological contexts.

Synthesis

The synthesis of this compound typically involves a multi-step process. A common method includes the reaction of benzylamine with 3-methoxybenzaldehyde to form an imine intermediate, which is then reacted with malononitrile under basic conditions. The reaction conditions often utilize solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor ligand, modulating various biological pathways. The presence of the cyano group allows it to act as an electrophile, while the benzyl and methoxyphenyl groups enhance its binding affinity to proteins or enzymes, leading to desired biological effects .

Antioxidant Activity

Research indicates that compounds similar in structure exhibit antioxidant properties. For instance, studies have shown that related compounds demonstrate significant DPPH scavenging activity, suggesting potential applications in reducing oxidative stress .

Neuroleptic Activity

In studies focused on neuroleptic effects, compounds with structural similarities have been evaluated for their ability to inhibit apomorphine-induced stereotyped behavior in animal models. The incorporation of a benzyl group has been noted to enhance neuroleptic activity significantly . This suggests that this compound could possess similar properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antioxidant Properties : A study demonstrated that certain derivatives exhibited high DPPH scavenging activity, indicating their potential as antioxidants. For example, one compound showed an IC50 value of 7.12 µg/mL, outperforming standard antioxidants like BHA .
  • Neuroleptic Effects : Research on benzamide derivatives revealed a correlation between structural modifications and enhanced neuroleptic activity. Compounds with a benzyl group showed increased potency compared to their analogs without this modification .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µg/mL)Reference
Compound AAntioxidant7.12
Compound BNeuroleptic15x more active than metoclopramide
This compoundPotential Enzyme InhibitorNot yet quantified

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Condensation : Reacting 3-methoxyaniline with a cyanoacrylate derivative (e.g., ethyl 2-cyanoacrylate) in a polar aprotic solvent (e.g., DMF) under reflux to form the enamine intermediate.

Benzylation : Introducing the benzyl group via nucleophilic substitution using benzyl bromide in the presence of a base like K₂CO₃.

  • Key Factors : Solvent choice (ethanol or DMSO enhances solubility), temperature (60–80°C optimizes kinetics), and catalyst (e.g., DMAP for amidation). Yields range from 45–70% depending on purity of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (2E)-stereochemistry via coupling constants (J ≈ 12–16 Hz for trans double bonds) and aromatic substitution patterns. The methoxy group appears as a singlet at ~3.8 ppm .
  • IR Spectroscopy : Stretching frequencies for the cyano group (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers assess the compound's preliminary biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based kinase assays, referencing structurally similar inhibitors like AG-490 (a known EGFR inhibitor with a cyanoenamide backbone) .
  • Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity at concentrations of 1–50 µM .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound's stereochemistry?

  • Methodological Answer :

  • Crystallization : Grow single crystals via vapor diffusion using a 1:1 mixture of DCM and hexane.
  • Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data.
  • Refinement : Apply SHELXL for structure solution, focusing on anisotropic displacement parameters to confirm the (2E)-configuration and hydrogen-bonding networks (e.g., N–H⋯O=C interactions) .

Q. What strategies optimize regioselectivity in the benzylation step?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the 3-methoxyphenylamino group with Boc to prevent side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while improving yield to ~80% .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites and transition states, minimizing byproducts .

Q. How to address contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, noting variables like cell line specificity (e.g., IC₅₀ varies between Jurkat and HEK293 cells) .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values, ensuring consistency in solvent (DMSO ≤ 0.1% v/v).
  • Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-EGFR targets (e.g., JAK2) that may explain discrepancies .

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